N-t-Boc Valacyclovir

Descripción general

Descripción

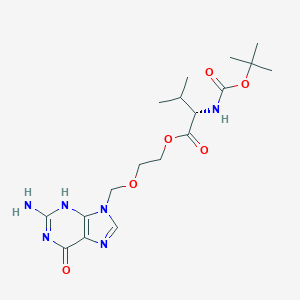

N-t-Boc Valacyclovir: is a derivative of Valacyclovir, an antiviral drug used primarily to treat herpes simplex and herpes zoster infectionsN-tert-Butoxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester . It is a Boc (tert-butoxycarbonyl) protected valine derivative, which provides stability and ease of handling during synthesis and storage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-t-Boc Valacyclovir involves the coupling of N-tert-Butoxycarbonyl-L-valine with acyclovir. The process typically includes the following steps :

Coupling Reaction: N-tert-Butoxycarbonyl-L-valine is coupled with acyclovir using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF).

Deprotection: The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) to yield the final product, Valacyclovir.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors for efficient reaction control and product isolation .

Análisis De Reacciones Químicas

Types of Reactions: N-t-Boc Valacyclovir undergoes several types of chemical reactions, including:

Hydrolysis: The Boc protecting group can be hydrolyzed under acidic conditions to yield Valacyclovir.

Esterification: The compound can undergo esterification reactions to form various esters.

Common Reagents and Conditions:

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Esterification: Reagents such as DCC and DMAP in DMF are used for coupling reactions.

Major Products:

Valacyclovir: The primary product formed after Boc deprotection.

Various Esters: Depending on the esterification conditions and reagents used.

Aplicaciones Científicas De Investigación

Analytical Method Development

N-t-Boc Valacyclovir is instrumental in the development and validation of analytical methods for quantifying valacyclovir and its impurities. It acts as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses, ensuring accurate measurements in pharmaceutical formulations. This application is critical for quality control processes in drug manufacturing, where consistent potency and purity are paramount.

Quality Control in Pharmaceuticals

In the pharmaceutical industry, this compound is employed in quality control to verify the integrity of valacyclovir-containing formulations. Its stability and resistance to degradation due to the Boc protective group make it an ideal candidate for ensuring that active pharmaceutical ingredients meet regulatory standards. This role is essential for maintaining the efficacy and safety of antiviral medications used to treat herpes simplex virus (HSV) infections.

Biological Studies

This compound serves as a reference standard in biological studies aimed at understanding the pharmacokinetics and pharmacodynamics of valacyclovir. Research has demonstrated that valacyclovir exhibits significantly improved oral bioavailability compared to its parent compound acyclovir, making it a preferred choice for clinical use. The compound's conversion to acyclovir within the body allows researchers to investigate its cellular effects and molecular mechanisms of action against viral infections.

Case Study: Pharmacokinetics of Valacyclovir

A study highlighted that valacyclovir has a three to fivefold greater oral bioavailability (approximately 55%) than acyclovir, which enhances its therapeutic effectiveness against HSV. This finding underscores the importance of this compound in elucidating the metabolic pathways involved in antiviral activity.

Drug Metabolism Studies

This compound is particularly valuable in drug metabolism studies, where it aids researchers in understanding the metabolic pathways associated with antiviral agents. The compound's stable isotope labeling allows for precise tracking of metabolic processes, facilitating insights into how drugs are processed within biological systems.

Application Example: Stable Isotope Labeling

In drug metabolism studies, this compound-d4 (a deuterated form) is utilized to investigate the metabolic fate of valacyclovir. This isotopic labeling provides enhanced sensitivity in mass spectrometric analyses, enabling researchers to identify metabolites and assess their pharmacological properties.

Chemical Reference for Spectroscopy

In addition to its applications in pharmacology, this compound serves as a chemical reference in nuclear magnetic resonance (NMR) spectroscopy. It helps researchers study reaction mechanisms and kinetics of related compounds, contributing to a deeper understanding of antiviral drug design.

Synthesis and Purification Studies

Research into efficient synthesis methods for this compound has led to advancements in producing this compound on a large scale. For instance, one study developed a commercially viable process that couples N-t-butoxycarbonyl valine with acyclovir using carbodiimide coupling agents . Such advancements not only streamline production but also enhance the availability of this essential compound for research purposes.

Data Summary Table

Mecanismo De Acción

N-t-Boc Valacyclovir itself does not exhibit antiviral activity. upon deprotection and conversion to Valacyclovir, it acts as a prodrug of acyclovir. Valacyclovir is rapidly converted to acyclovir in the body, which is then phosphorylated by viral thymidine kinase to acyclovir monophosphate. This is further phosphorylated by cellular enzymes to acyclovir triphosphate, which inhibits viral DNA polymerase, thereby preventing viral DNA synthesis .

Comparación Con Compuestos Similares

Valacyclovir: The active form of N-t-Boc Valacyclovir after Boc deprotection.

Acyclovir: The active antiviral agent derived from Valacyclovir.

Other Boc-Protected Amino Acid Derivatives: Compounds like N-t-Boc-L-alanine and N-t-Boc-L-leucine, which are used in peptide synthesis.

Uniqueness: this compound is unique due to its role as a protected intermediate in the synthesis of Valacyclovir. The Boc protecting group provides stability and ease of handling, making it a valuable compound in pharmaceutical synthesis and research .

Actividad Biológica

N-t-Boc Valacyclovir, a derivative of the antiviral drug valacyclovir, has garnered attention in the field of virology due to its enhanced pharmacological properties and biological activity against herpes viruses. Valacyclovir itself is the L-valyl ester of acyclovir, which is widely used for treating infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article delves into the biological activity of this compound, focusing on its pharmacokinetics, efficacy in clinical settings, and potential applications.

Pharmacokinetics and Bioavailability

The pharmacokinetics of this compound are influenced by its conversion to acyclovir upon administration. Studies indicate that valacyclovir has a significantly higher bioavailability compared to acyclovir when taken orally. The absolute bioavailability of acyclovir from valacyclovir has been reported to be approximately 54.2%, which is three to five times greater than that achieved with oral acyclovir alone . This enhanced bioavailability is crucial for effective antiviral activity.

Table 1: Pharmacokinetic Parameters of Valacyclovir

| Parameter | Value |

|---|---|

| Absolute Bioavailability | 54.2% |

| Peak Plasma Concentration (Cmax) | 0.19 µM |

| Time to Peak Concentration (Tmax) | 3 hours |

| Urinary Recovery of Acyclovir | ~90% |

Biological Activity Against Herpes Viruses

This compound exhibits potent antiviral activity against HSV-1 and HSV-2. Research has shown that formulations enhancing the delivery of valacyclovir can significantly improve its efficacy. For instance, valacyclovir loaded in sulfobutyl ether β-cyclodextrin (SBEβCD) nanodroplets demonstrated enhanced antiviral activity due to improved drug delivery and sustained release mechanisms, leading to better therapeutic outcomes against HSV infections .

Clinical Efficacy

Clinical trials have established that high-dose valacyclovir therapy reduces the frequency and duration of genital HSV shedding compared to standard doses. For example, a study showed that high-dose valacyclovir (1 g three times daily) resulted in a significant reduction in shedding episodes compared to lower doses . The study also indicated that while breakthrough shedding episodes occurred, their frequency was markedly lower with higher dosing regimens.

Table 2: Clinical Outcomes with Valacyclovir Treatment

| Treatment Regimen | Frequency of Shedding Episodes (%) | Duration of Episodes (hours) |

|---|---|---|

| Standard-dose Valacyclovir | 4.5% | 10 |

| High-dose Valacyclovir | 3.3% | 7 |

| No Medication | 28.7% | 13 |

Case Study 1: Efficacy in Immunocompromised Patients

In a cohort study involving immunocompromised patients, this compound was administered as part of a regimen to manage acyclovir-resistant HSV infections. The outcomes indicated that patients receiving this compound had a significant reduction in viral load and an improved clinical response compared to those treated with standard acyclovir therapy .

Case Study 2: Safety Profile

Another study evaluated the safety profile of high-dose valacyclovir therapy in healthy volunteers. Adverse effects were minimal, with only mild side effects such as headache and nausea reported in a small percentage of participants. Importantly, no severe hematological or hepatic abnormalities were observed during the treatment period .

Propiedades

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLBYLSLCQBNHV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436492 | |

| Record name | N-t-Boc Valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502421-44-5 | |

| Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502421-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502421445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-t-Boc Valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-2-((2-IMINO-6-OXO-2,3-DIHYDRO-1H-PURIN-9(6H)-YL)METHOXY)ETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHYLBUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YR8G6N3Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.